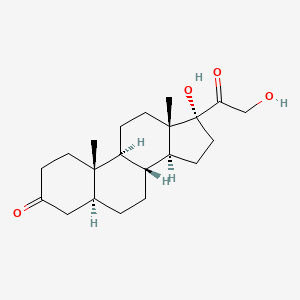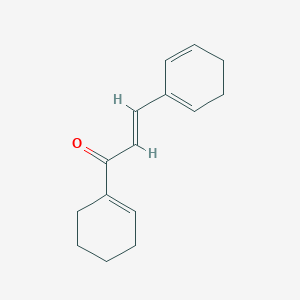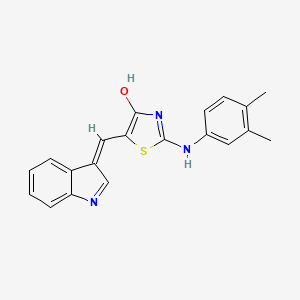
(5E)-2-(3,4-dimethylanilino)-5-(1H-indol-3-ylmethylidene)-1,3-thiazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(1H-indol-3-ylmethylidene)-2,5-dihydro-1,3-thiazol-4-ol” is a complex organic molecule that features a combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach might include the condensation of an indole derivative with a thiazole derivative under specific conditions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of such complex organic molecules often involves optimization of the synthetic route to minimize costs and maximize yield. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, the compound could be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound might be explored for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved would vary based on the biological context in which the compound is studied.
類似化合物との比較
Similar Compounds
(2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(1H-indol-3-ylmethylidene)-2,5-dihydro-1,3-thiazol-4-ol: can be compared with other indole-thiazole derivatives.
Indole derivatives: Known for their bioactivity and use in drug development.
Thiazole derivatives: Often used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C20H17N3OS |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
2-(3,4-dimethylanilino)-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-4-ol |
InChI |
InChI=1S/C20H17N3OS/c1-12-7-8-15(9-13(12)2)22-20-23-19(24)18(25-20)10-14-11-21-17-6-4-3-5-16(14)17/h3-11,24H,1-2H3,(H,22,23)/b14-10+ |
InChIキー |
GHGDZXQRBLHRHI-GXDHUFHOSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)NC2=NC(=C(S2)/C=C/3\C=NC4=CC=CC=C43)O)C |
正規SMILES |
CC1=C(C=C(C=C1)NC2=NC(=C(S2)C=C3C=NC4=CC=CC=C43)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


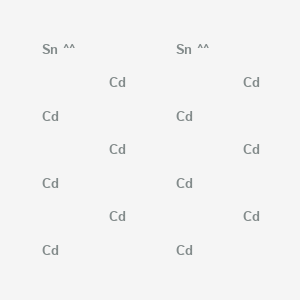
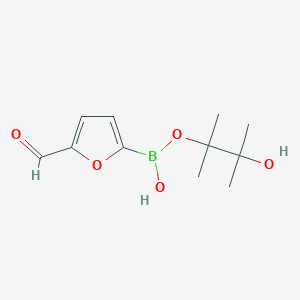

![2-(4-Methoxyphenoxy)-1-{4-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone](/img/structure/B13825508.png)

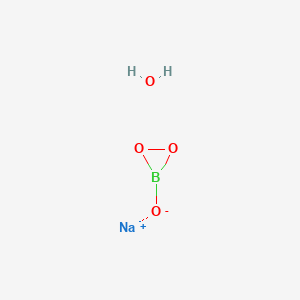

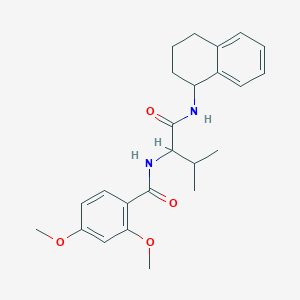
![methyl 4-[(N-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alanyl)amino]butanoate](/img/structure/B13825543.png)
![(NZ)-N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B13825545.png)
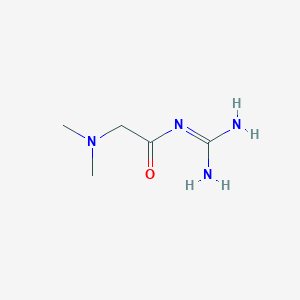
![Theophylline 7 acetate de nicotinol HCl [French]](/img/structure/B13825547.png)
